molecular formula C16H15ClN2O2 B1281202 2-Amino-N-(2-benzoyl-4-chlorophenyl)-N-methylacetamide CAS No. 36020-94-7

2-Amino-N-(2-benzoyl-4-chlorophenyl)-N-methylacetamide

Cat. No.: B1281202
CAS No.: 36020-94-7
M. Wt: 302.75 g/mol
InChI Key: HQJSGBKPXYZTRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-N-(2-benzoyl-4-chlorophenyl)-N-methylacetamide is a chemical compound with the molecular formula C15H14Cl2N2O2 It is known for its unique structure, which includes an amino group, a benzoyl group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(2-benzoyl-4-chlorophenyl)-N-methylacetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-benzoyl-4-chlorophenylamine and N-methylacetamide.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts. Common solvents include ethanol or methanol, and catalysts such as hydrochloric acid or sulfuric acid may be used to facilitate the reaction.

    Reaction Steps: The reaction involves the nucleophilic substitution of the amino group on the 2-benzoyl-4-chlorophenylamine with the N-methylacetamide, resulting in the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(2-benzoyl-4-chlorophenyl)-N-methylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific groups within the molecule are replaced by other functional groups. Common reagents for substitution reactions include halogens and alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogens (e.g., chlorine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Formation of reduced derivatives with modified functional groups.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

2-Amino-N-(2-benzoyl-4-chlorophenyl)-N-methylacetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-N-(2-benzoyl-4-chlorophenyl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-(2-benzoyl-4-chlorophenyl)acetamide
  • 2-Amino-N-(2-benzoyl-4-chlorophenyl)-N-ethylacetamide
  • 2-Amino-N-(2-benzoyl-4-chlorophenyl)-N-propylacetamide

Uniqueness

2-Amino-N-(2-benzoyl-4-chlorophenyl)-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

2-amino-N-(2-benzoyl-4-chlorophenyl)-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2/c1-19(15(20)10-18)14-8-7-12(17)9-13(14)16(21)11-5-3-2-4-6-11/h2-9H,10,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQJSGBKPXYZTRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60508759
Record name N-(2-Benzoyl-4-chlorophenyl)-N-methylglycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60508759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36020-94-7
Record name N-(2-Benzoyl-4-chlorophenyl)-N-methylglycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60508759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-N-(2-benzoyl-4-chlorophenyl)-N-methylacetamide
Reactant of Route 2
Reactant of Route 2
2-Amino-N-(2-benzoyl-4-chlorophenyl)-N-methylacetamide
Reactant of Route 3
Reactant of Route 3
2-Amino-N-(2-benzoyl-4-chlorophenyl)-N-methylacetamide
Reactant of Route 4
Reactant of Route 4
2-Amino-N-(2-benzoyl-4-chlorophenyl)-N-methylacetamide
Reactant of Route 5
Reactant of Route 5
2-Amino-N-(2-benzoyl-4-chlorophenyl)-N-methylacetamide
Reactant of Route 6
2-Amino-N-(2-benzoyl-4-chlorophenyl)-N-methylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.